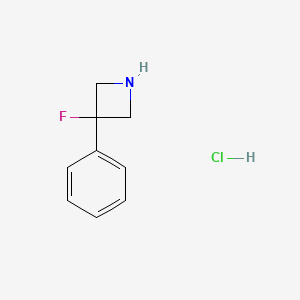

3-Fluoro-3-phenylazetidine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-3-phenylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIWGIZBRPGHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126650-56-3 | |

| Record name | 3-fluoro-3-phenylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-3-phenylazetidine Hydrochloride

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a bioisosteric replacement for more common rings like pyrrolidine or piperidine.[1] Its unique structural features—namely high ring strain (approximately 25.4 kcal/mol) and a distinct three-dimensional geometry—confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The introduction of a fluorine atom, particularly at a strategic position, further amplifies these benefits. Fluorine's high electronegativity and small size can modulate pKa, improve binding affinity to target proteins, and block sites of metabolic oxidation, thereby enhancing a drug candidate's overall profile.[3][4]

This guide provides a comprehensive technical overview of this compound, a key building block that combines the structural rigidity of the azetidine ring with the influential properties of a fluorine atom and a phenyl group. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles that make this compound a valuable tool for researchers, scientists, and drug development professionals. We will explore its synthesis, characterization, reactivity, and applications, providing a robust framework for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in various reaction conditions compared to its freebase form.

Caption: Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(Diphenylmethyl)-3-azetidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 1-(Diphenylmethyl)-3-fluoro-3-phenylazetidine

-

Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) dropwise. Caution: DAST is toxic and moisture-sensitive. Handle with extreme care in a fume hood.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified product from Step 2 in methanol.

-

Add palladium on carbon (10 wt. %) and a solution of hydrochloric acid in methanol (1.2 eq).

-

Subject the mixture to hydrogen gas (50 psi) in a Parr shaker apparatus and heat to 50 °C for 24 hours. [5]4. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, and filter it through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to afford pure this compound as a crystalline solid.

Section 4: Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the inherent strain of the four-membered ring. This strain provides a strong thermodynamic driving force for reactions that involve ring-opening. [2]

Nucleophilic Ring-Opening

In its hydrochloride salt form, the azetidine nitrogen is protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to nucleophilic attack. This is a hallmark reaction of azetidines, driven by the relief of ring strain. [2]Strong nucleophiles can open the ring to form functionalized acyclic amine derivatives. This reactivity is a powerful tool in synthetic chemistry, allowing for the construction of more complex molecular scaffolds.

Caption: Figure 3: Nucleophilic ring-opening of the azetidinium ion.

Stability

The compound is generally stable under standard laboratory conditions, especially as a hydrochloride salt. [2]The free base form is more nucleophilic and potentially less stable over long-term storage. Strong acidic or basic conditions, particularly at elevated temperatures, can promote decomposition or ring-opening. It is incompatible with strong oxidizing agents. [6]

Section 5: Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself, but rather a valuable building block for creating them. [6][7]The incorporation of this moiety into a larger molecule can confer several advantages:

-

Scaffold Hopping: It serves as a novel, three-dimensional scaffold that can explore different chemical space compared to more traditional ring systems. [1]* Improved Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. [3]* Enhanced Potency and Selectivity: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, leading to improved binding affinity and selectivity. [4]* Modulation of Physicochemical Properties: The azetidine ring can increase solubility and reduce lipophilicity compared to larger aliphatic rings, improving the overall drug-like properties of a molecule. [1] Fluorinated azetidines are found in compounds targeting a wide range of diseases, including dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes and cannabinoid receptor modulators. [8][7]

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for the closely related 3-Fluoroazetidine hydrochloride provides a strong basis for safe handling procedures. [6][9]

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection. [6][9] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * Handle in a well-ventilated area or a chemical fume hood. [10] * Avoid breathing dust. [10] * Wash hands thoroughly after handling. [10] Always consult the material-specific SDS before use.

-

References

-

Thermo Scientific Alfa Aesar. 3-Fluoroazetidine hydrochloride, 95% 500 mg. [Link]

-

PubChem, National Institutes of Health. Ledipasvir | C49H54F2N8O6 | CID 67505836. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. [Link]

-

ChemBK. 3-fluoro-3-phenylazetidine HCl. [Link]

- Google Patents.

-

National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC. [Link]

-

PubChemLite. 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N). [Link]

- Google Patents.

-

ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

- Google Patents.

-

PubMed, National Institutes of Health. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ChemBK. 3-fluoro-3-propyl-azetidine. [Link]

-

PubMed Central, National Institutes of Health. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

PubChem, National Institutes of Health. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428. [Link]

-

ResearchGate. (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 6. 3-Fluoroazetidine hydrochloride, 95% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-3-phenylazetidine hydrochloride: A Strategic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Fluoro-3-phenylazetidine hydrochloride (CAS Number: 1126650-56-3), a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its unique properties, its synthesis, and its strategic application in creating next-generation therapeutics. This molecule's value lies in the convergence of three critical structural motifs: the strained, sp³-rich azetidine ring, the metabolically crucial fluorine atom, and the versatile phenyl group. Understanding how these components interact is key to unlocking its full potential.

Core Physicochemical Properties and Structural Characterization

This compound is typically a solid, stable under recommended storage conditions.[1] Its hydrochloride salt form enhances solubility in polar solvents, a crucial attribute for handling and reaction setup. For long-term viability, it should be stored in a cool, dry, and well-sealed container.[2]

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1126650-56-3 | [1][3] |

| Molecular Formula | C₉H₁₁ClFN | [3][4] |

| Molecular Weight | 187.64 g/mol | [1][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [4] |

| Storage | Refrigerator, Freezer | [1] |

| InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N | [1][2] |

Advanced Spectroscopic Characterization

Verifying the structure and purity of this compound is paramount. The combination of NMR, Mass Spectrometry, and HPLC provides a self-validating system for quality control.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR is the most powerful tool for confirming the molecule's intricate three-dimensional structure.[2]

-

¹H NMR: The proton spectrum reveals distinct regions. The phenyl protons typically appear as multiplets between δ 7.4-7.6 ppm. Due to the chiral center at C3, the four protons on the azetidine ring (at C2 and C4) are diastereotopic and thus chemically non-equivalent. They are expected to resonate as complex multiplets, likely between δ 4.0-5.0 ppm, showing coupling to each other and, crucially, to the fluorine atom.[2] The N-H proton of the hydrochloride salt will appear as a broad singlet at a downfield chemical shift.[2]

-

¹³C NMR: The carbon spectrum provides a definitive map of the carbon skeleton. A key diagnostic feature is the C3 carbon signal, which will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent C2 and C4 methylene carbons will show smaller, but still informative, two-bond couplings (²JCF).[2]

-

¹⁹F NMR: This experiment provides a direct and highly sensitive method for confirming the presence of fluorine and assessing purity. A single resonance is expected. Quantitative ¹⁹F NMR (qNMR) can be a rapid and precise method for determining the exact concentration of the active molecule in a sample, using a known fluorinated standard.[5]

1.2.2. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

-

MS: Mass spectrometry confirms the molecular weight of the parent compound. The expected molecular ion peak for the free base (C₉H₁₀FN) would be approximately 151.08 m/z.

-

HPLC: HPLC is the workhorse for purity assessment, allowing for the separation and quantification of any potential impurities or starting materials. A standard protocol would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA.

Synthesis and Mechanistic Considerations

The synthesis of 3-fluoro-azetidine derivatives is a multi-step process that requires careful control of reaction conditions. While the exact proprietary synthesis for this specific compound is not publicly detailed, a general and logical pathway can be constructed based on established organofluorine chemistry and heterocyclic synthesis principles found in patent literature.[6]

The core strategy often involves the late-stage fluorination of a precursor molecule, such as a 3-hydroxy-3-phenylazetidine derivative. The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for deoxofluorination, converting a hydroxyl group to a fluorine atom.

Causality in Synthesis:

-

N-Protection: The azetidine nitrogen must be protected (e.g., with a Boc or Cbz group) during the initial steps. This prevents it from acting as a competing nucleophile or base and ensures the desired reactions occur at the C3 position.

-

Fluorination Mechanism: The deoxofluorination reaction proceeds via an intermediate fluorosulfite ester. The subsequent Sₙ2 or Sₙi-type displacement by fluoride introduces the fluorine atom. The stereochemical outcome at the newly formed quaternary center is a critical consideration in asymmetric syntheses.

-

Deprotection and Salt Formation: The final steps involve acidic cleavage of the protecting group, which concurrently protonates the azetidine nitrogen to yield the stable and handleable hydrochloride salt.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a molecular scaffold. The azetidine ring is a "bioisostere" for other common groups, but with superior physicochemical properties. Its strained, sp³-rich character often leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to more traditional, flatter aromatic rings.[7]

The Trifecta of Molecular Design:

-

The Azetidine Ring: Provides a rigid, three-dimensional exit vector. This allows chemists to project substituents into specific regions of a biological target's binding pocket, optimizing potency and selectivity.[7]

-

The Phenyl Group: Serves as a versatile anchor or pharmacophore element that can engage in hydrophobic or π-stacking interactions within a protein target. It also provides a site for further functionalization to explore structure-activity relationships (SAR).

-

The Fluorine Atom: This is arguably the most strategic element. Fluorine's high electronegativity can profoundly influence the properties of the molecule.[8]

-

Metabolic Blocking: Placing a fluorine atom at a site susceptible to oxidative metabolism (like a benzylic position) can block this pathway, increasing the drug's half-life and bioavailability.[8]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the nearby azetidine nitrogen, which can fine-tune the molecule's ionization state at physiological pH and impact its cell permeability and target engagement.

-

Binding Enhancement: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[8]

-

This scaffold has been identified as crucial for developing agents like dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and cannabinoid receptor modulators for various neurological conditions.[6]

Experimental Protocols

Adherence to validated protocols is essential for reproducible and safe science.

Protocol: Quantitative Analysis by ¹⁹F NMR (qNMR)

This protocol provides a framework for accurately determining the molar concentration of a solution of this compound.

-

Prepare a Stock Standard: Accurately weigh approximately 20 mg of a certified ¹⁹F internal standard (e.g., trifluoroacetic acid, TFA) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Calculate the exact molarity.

-

Prepare the Analyte Sample: Accurately weigh approximately 10-15 mg of this compound into an NMR tube.

-

Add Internal Standard: Using a calibrated micropipette, add a precise volume (e.g., 100 µL) of the stock standard solution to the NMR tube containing the analyte.

-

Dissolve and Mix: Add approximately 500 µL of the deuterated solvent to the NMR tube. Cap and vortex thoroughly until all solids are dissolved.

-

Acquire ¹⁹F NMR Spectrum:

-

Ensure the spectrometer is locked and shimmed on the deuterated solvent.

-

Use a pulse program with a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing signal) to ensure full signal recovery for accurate integration. A 90° pulse angle is recommended.

-

Acquire the spectrum over a sufficient spectral width to include both the analyte and standard signals.

-

-

Process and Calculate:

-

Apply Fourier transform and phase correction to the spectrum.

-

Carefully integrate the signal for the analyte (Iₐ) and the signal for the internal standard (Iₛ).

-

Calculate the concentration of the analyte using the following formula, which accounts for the number of fluorine atoms in each molecule (N): Concentrationₐ = (Iₐ / Nₐ) / (Iₛ / Nₛ) * Concentrationₛ (For this analyte and TFA standard, Nₐ=1 and Nₛ=3)

-

Protocol: Safe Handling and Storage

This compound must be handled in accordance with good industrial hygiene and safety practices.[9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9]

-

Respiratory Protection: Not typically required under normal use conditions with adequate ventilation. Avoid breathing dust.[9]

-

-

Handling: Avoid dust formation. Do not ingest, inhale, or allow contact with eyes or skin. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a refrigerator or freezer as recommended by the supplier.[1] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Safety and Hazard Information

Based on available safety data, this class of compounds should be treated with care.

| Hazard Information | Details | Source |

| Signal Word | Warning | [11] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [10][11] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. | [10][12] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a strained heterocyclic ring, a versatile aromatic system, and a metabolically robust fluorine atom provides a powerful platform for overcoming common challenges in drug discovery, such as poor pharmacokinetics and metabolic instability. By understanding the fundamental principles governing its synthesis, characterization, and reactivity, researchers can effectively leverage this building block to construct novel chemical entities with enhanced therapeutic potential, paving the way for the next generation of innovative medicines.

References

-

3-Fluoroazetidine hydrochloride, 95% 500 mg | Buy Online | Thermo Scientific Alfa Aesar . Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (Feb 2024) . Fisher Scientific. [https://www.fishersci.co.uk/shop/msdsproxy%3FproductName%3D H36430%26productDescription%3D3-Fluoroazetidine%2Bhydrochloride%252C%2B95%2525%26catNo%3D H36430.02%26vendor%3DALFA%26countryCode%3DGB%26language%3Den]([Link] H36430%26productDescription%3D3-Fluoroazetidine%2Bhydrochloride%252C%2B95%2525%26catNo%3D H36430.02%26vendor%3DALFA%26countryCode%3DGB%26language%3Den)

-

3-fluoro-3-phenylazetidine HCl . ChemBK. [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . NIH National Library of Medicine. [Link]

-

3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N) . PubChemLite. [Link]

- Synthesis of azetidine derivatives.

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties . ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies . ScienceDirect. [Link]

- Process for synthesis of azetidine and novel intermediates therefor.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]

-

1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N . PubChem. [Link]

-

3-Fluoroazetidine | C3H6FN . PubChem. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . ResearchGate. [Link]

-

3-Phenylazetidine | C9H11N . PubChem. [Link]

Sources

- 1. This compound | 1126650-56-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1126650-56-3 this compound AKSci 5480DC [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. fishersci.com [fishersci.com]

- 10. 3-Fluoroazetidine hydrochloride, 95% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. fishersci.ie [fishersci.ie]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

mechanism of action of 3-Fluoro-3-phenylazetidine hydrochloride

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-3-phenylazetidine hydrochloride

Executive Summary

This compound is a synthetic compound featuring a 3-substituted azetidine scaffold, a privileged structure in modern medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively published, its structural features—namely the phenylazetidine core—strongly suggest its primary mechanism of action is the inhibition of monoamine transporters. This guide posits that the compound functions as a monoamine reuptake inhibitor, a class of drugs that modulate neurotransmission by blocking the clearance of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft. Such a mechanism is a cornerstone for the treatment of various central nervous system (CNS) disorders, including depression.[1][2] The strategic inclusion of a fluorine atom likely serves to enhance critical drug-like properties such as metabolic stability and target binding affinity.[3][4] This document provides a comprehensive overview of this hypothesized mechanism, the underlying neurobiology, and the authoritative experimental protocols required to definitively characterize its pharmacological profile.

Introduction to this compound

Chemical Structure and Properties

This compound is a small molecule belonging to the heterocyclic azetidine family.[5] Its structure is characterized by a four-membered nitrogen-containing ring substituted at the 3-position with both a phenyl group and a fluorine atom. The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring is a valuable "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.[7] In the context of CNS disorders, 3-substituted azetidine derivatives have been extensively investigated as potent inhibitors of monoamine transporters.[1][8] This structural class is a focal point for developing next-generation antidepressants, often termed Triple Reuptake Inhibitors (TRIs), which aim for a broader spectrum of activity compared to traditional selective serotonin reuptake inhibitors (SSRIs).[7][2]

Therapeutic Hypothesis: A Monoamine Reuptake Inhibitor

The primary therapeutic hypothesis is that this compound functions by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9] These transporters are transmembrane proteins responsible for clearing their respective neurotransmitters from the synapse, thereby terminating the signal.[10][11] By blocking this reuptake process, the compound would increase the concentration and residence time of serotonin, norepinephrine, and dopamine in the synaptic cleft, leading to enhanced and prolonged neurotransmission. This modulation of monoaminergic systems is a well-established therapeutic strategy for major depressive disorder and other neuropsychiatric conditions.[1]

Experimental Validation and Characterization

To confirm the hypothesized mechanism of action, a tiered approach involving in vitro binding and functional assays is essential. This section outlines the authoritative, self-validating protocols required to determine the compound's affinity and potency at the three primary monoamine transporters.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Principle: This is a competitive binding assay. The test compound competes with a known high-affinity radioligand for binding to transporter proteins expressed in cell membranes. The ability of the test compound to displace the radioligand is measured, from which the inhibitory constant (Kᵢ) is calculated.

Methodology:

-

Preparation of Membranes:

-

Culture human embryonic kidney 293 (HEK293) cells stably transfected to express either hDAT, hSERT, or hNET.[1][12]

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 5-20 µ g/well .

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a specific radioligand.

-

Non-Specific Binding (NSB) Wells: Add the same components as total binding, plus a high concentration of a known, non-labeled inhibitor to saturate the transporters (e.g., 10 µM Mazindol for DAT, 10 µM Fluoxetine for SERT).[11][12] This determines the amount of radioligand that binds to components other than the target transporter.

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

-

-

Incubation and Termination:

-

Incubate the plate for 60-120 minutes at room temperature or 37°C to allow binding to reach equilibrium.[13]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes but allows unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Principle: This assay directly measures the function of the transporter. If the test compound is an inhibitor, it will reduce the rate at which cells or synaptosomes accumulate a radiolabeled neurotransmitter substrate.

Methodology:

-

Cell Preparation:

-

Assay Procedure:

-

Wash the cells once with a Krebs-HEPES buffer (KHB) or similar physiological buffer.[11]

-

Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound (or vehicle for control wells, and a known potent inhibitor for NSB wells, e.g., 10 µM Vanoxerine for DAT).[15]

-

Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter substrate.[12]

-

Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C. The timing is critical and should be within the linear range of uptake.[9][11]

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

-

-

Data Analysis:

-

Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.[11]

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Determine the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).

-

Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

-

Calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of neurotransmitter uptake—using non-linear regression analysis.[12]

-

Expected Data Profile and Interpretation

The data from these experiments would be summarized to create a pharmacological profile for the compound.

| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| hDAT | [Experimental Value] | [Experimental Value] |

| hSERT | [Experimental Value] | [Experimental Value] |

| hNET | [Experimental Value] | [Experimental Value] |

Interpretation:

-

Potency: Lower Kᵢ and IC₅₀ values indicate higher affinity and potency. Values in the low nanomolar range are typically desired for potent drug candidates.

-

Selectivity: The ratio of Kᵢ or IC₅₀ values between the transporters determines the compound's selectivity profile. A TRI would ideally have balanced potency across all three transporters (e.g., all values within a 10-fold range). A compound could also be selective, for instance, a Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) if its potency for DAT and NET is significantly higher than for SERT.

-

Correlation: A strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) validates that the observed binding at the transporter directly translates to inhibition of its reuptake function.

Conclusion and Future Directions

Based on robust precedent from its chemical class, this compound is strongly hypothesized to act as a monoamine reuptake inhibitor. The experimental framework provided in this guide outlines the necessary steps to rigorously test this hypothesis by quantifying the compound's binding affinity and functional potency at DAT, SERT, and NET. Confirmation of this mechanism would position the compound as a candidate for further preclinical development for CNS disorders. Future research would involve broader off-target screening to ensure safety, in vivo microdialysis to confirm increases in synaptic neurotransmitter levels in the brain, and behavioral pharmacology studies in animal models of depression or other relevant disorders.

References

-

Eurofins Scientific. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

-

Rothman, R. B., et al. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

-

Hazeldine, S. T., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]

-

Langgartner, D., et al. (2019). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. Retrieved from [Link]

-

Lee, J. W., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules. Retrieved from [Link]

-

Han, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Subbaiah, M. A. P., et al. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. Retrieved from [Link]

-

Han, K., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). 3-fluoro-3-phenylazetidine HCl. Retrieved from [Link]

-

Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

-

Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). Retrieved from [Link]

Sources

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic and Analytical Profile of 3-Fluoro-3-phenylazetidine Hydrochloride

Four-membered saturated heterocyclic amines, specifically azetidines, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their unique three-dimensional structure, acting as a "bioisostere" for various functional groups, can significantly enhance the physicochemical properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity.[2] The introduction of a fluorine atom, particularly on a stereogenic center as in 3-Fluoro-3-phenylazetidine, imparts further profound effects. The high electronegativity and small size of fluorine can modulate pKa, improve target engagement through unique interactions, and block sites of metabolic degradation.[3]

This guide provides a comprehensive technical overview of the anticipated spectroscopic and analytical profile of this compound (Molecular Formula: C₉H₁₁ClFN). As a hydrochloride salt, the compound exhibits increased polarity and aqueous solubility, properties that necessitate specific analytical considerations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation and characterization of this important molecular class. We will delve into the causality behind experimental choices, present detailed protocols, and integrate data from multiple spectroscopic techniques to build a complete analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the unambiguous structural determination of organic molecules like this compound.[4] A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, is essential for a complete assignment.

Expertise & Experience: Causality in Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable data. For a hydrochloride salt, the selection of an appropriate deuterated solvent is the first key decision. While D₂O is an option, it can lead to the exchange of the acidic N-H protons, resulting in the loss of that signal. Therefore, DMSO-d₆ is often the preferred solvent as it solubilizes the salt without promoting rapid proton exchange, allowing for the observation of all relevant signals. The inherent hygroscopicity of DMSO-d₆, however, means a residual water peak around 3.33 ppm is expected.

The analysis workflow is designed to be a self-validating system. We begin with 1D spectra (¹H, ¹³C, ¹⁹F) to identify the basic structural components and then use 2D correlation spectra (COSY, HSQC, HMBC) to piece them together, confirming atomic connectivity and validating the initial 1D assignments.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

-

Phenyl Protons (~7.4 - 7.6 ppm, multiplet, 5H): These protons on the aromatic ring are expected to appear in the typical downfield region due to the deshielding effect of the ring current. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

-

Azetidine CH₂ Protons (~4.0 - 5.0 ppm, multiplet, 4H): The four protons on the C2 and C4 carbons of the azetidine ring are diastereotopic. This is because the ring is not planar and the C3 carbon is a stereocenter bearing two different substituents (F and Ph). Consequently, they are chemically and magnetically non-equivalent and will appear as a complex series of multiplets. They will exhibit geminal coupling to each other and vicinal coupling to the fluorine atom.

-

Azetidine NH₂⁺ Protons (Variable, broad singlet, 2H): The two protons on the positively charged nitrogen will appear as a single, broad resonance at a downfield chemical shift.[4] Its exact position and broadness are highly dependent on factors like concentration, temperature, and residual water content in the solvent.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework and is particularly informative due to carbon-fluorine coupling.

-

Phenyl Carbons (~125 - 140 ppm): The six carbons of the phenyl ring will appear as several distinct signals in the aromatic region.

-

Azetidine C2/C4 Carbons (~55 - 65 ppm): These two equivalent methylene carbons will appear as a single resonance. Critically, they will be split by the fluorine atom two bonds away, exhibiting a characteristic two-bond carbon-fluorine coupling (²JCF).[4]

-

Azetidine C3 Carbon (Variable): The carbon atom directly bonded to the fluorine atom (C3) will show a characteristically large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond.[4]

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, the spectrum is expected to show a single resonance, as there is only one fluorine atom. This signal will be split into a multiplet due to the through-bond coupling to the four adjacent diastereotopic methylene protons at the C2 and C4 positions (³JHF).[4] The magnitude of these coupling constants provides valuable structural information.

The Role of 2D NMR in Definitive Assignment

While 1D NMR suggests the presence of key structural fragments, 2D NMR experiments are required to piece them together definitively.

-

COSY (Correlation Spectroscopy): This experiment establishes proton-proton connectivity. It would be used to trace the coupling network within the complex multiplet of the azetidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments of the azetidine CH₂ signals in both the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the phenyl ring protons to the azetidine C3 carbon, confirming the overall molecular assembly.

Caption: 2D NMR workflow for structural validation.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Tuning and Matching: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

¹⁹F Spectrum Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.

-

2D Spectra Acquisition: Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets, adjusting acquisition and processing parameters as needed for optimal resolution.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., using the residual solvent peak for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that serve as a molecular fingerprint.[4]

-

N-H⁺ Stretch (2400-2800 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a secondary amine salt (R₂NH₂⁺). This broadness is due to complex vibrational coupling and hydrogen bonding.

-

Aromatic C-H Stretch (>3000 cm⁻¹): A series of sharp, medium-intensity peaks will appear just above 3000 cm⁻¹, characteristic of C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Peaks corresponding to the C-H stretching of the azetidine ring's CH₂ groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch (~1450 - 1600 cm⁻¹): One or more medium-to-strong bands in this region confirm the presence of the aromatic phenyl ring.

-

C-F Stretch (~1000 - 1100 cm⁻¹): A strong absorption band in this region is typically indicative of a C-F bond, though its exact position can vary.

Standard Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of data for confirming molecular identity. For a pre-charged, polar molecule like this hydrochloride salt, electrospray ionization (ESI) is the ideal ionization technique.

Ionization Strategy and Workflow

The compound is already a salt and will be readily ionized in the ESI source. The analysis will be performed in positive ion mode, where the instrument will detect the protonated free base, [C₉H₁₀FN + H]⁺. High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, is essential. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.

Caption: High-Resolution LC-MS workflow for formula confirmation.

Expected Mass-to-Charge Ratios

-

Free Base (C₉H₁₀FN): Molecular Weight = 151.0797

-

Detected Ion [M+H]⁺ (C₉H₁₁FN⁺): Theoretical m/z = 152.0875

An experimentally observed mass within 5 ppm of 152.0875 would provide strong evidence for the compound's elemental composition.

Standard Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic System: Use a reverse-phase HPLC system (e.g., C18 column).[5] A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to ensure good peak shape and ionization efficiency.

-

MS System: Couple the HPLC outlet to an ESI-HRMS instrument.

-

Method Parameters:

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).

-

-

Data Acquisition: Inject the sample and acquire the data. The output will be a total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.

-

Data Analysis: Extract the mass spectrum for the analyte peak. Determine the experimental accurate mass and compare it to the theoretical mass to calculate the mass error in ppm.

Data Summary and Integrated Structural Confirmation

No single technique provides all the necessary information. True structural confirmation comes from the synergistic integration of all spectroscopic data.

Summary of Anticipated Spectroscopic Data

| Technique | Feature | Anticipated Value/Region |

| ¹H NMR | Phenyl-H | ~7.4 - 7.6 ppm (m, 5H) |

| Azetidine-CH₂ | ~4.0 - 5.0 ppm (m, 4H) | |

| Azetidine-NH₂⁺ | Variable, broad singlet (2H) | |

| ¹³C NMR | Phenyl-C | ~125 - 140 ppm |

| Azetidine-C2/C4 | ~55 - 65 ppm (d, ²JCF) | |

| Azetidine-C3 | Variable (d, ¹JCF) | |

| ¹⁹F NMR | Azetidine-F | Single resonance (multiplet) |

| IR | N-H⁺ Stretch | 2400-2800 cm⁻¹ (broad, strong) |

| Aromatic C-H | >3000 cm⁻¹ | |

| Aromatic C=C | ~1450 - 1600 cm⁻¹ | |

| HRMS | [M+H]⁺ (C₉H₁₁FN⁺) | Theoretical m/z = 152.0875 |

Table based on predicted values and typical ranges for similar structures.[4]

Integrated Confirmation Workflow

The logical flow of data integration provides a self-validating confirmation of the molecular structure.

Caption: Integrated workflow for structural confirmation.

Conclusion

The comprehensive analytical characterization of this compound relies on a multi-technique approach. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy provides a rapid fingerprint of key functional groups, most notably the amine salt. The definitive structural elucidation is achieved through a suite of NMR experiments. 1D ¹H, ¹³C, and ¹⁹F NMR identify the constituent parts of the molecule, and 2D correlation experiments like COSY, HSQC, and HMBC serve to unambiguously connect these fragments, validating the final structure. The methodologies and anticipated spectral data outlined in this guide provide a robust framework for researchers engaged in the synthesis, development, and quality control of this important class of fluorinated heterocycles.

References

-

Dutter, B. F., et al. Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information. Available at: [Link]

-

Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

-

ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Available at: [Link]

-

ChemBK. 3-fluoro-3-phenylazetidine HCl. Available at: [Link]

-

PubChemLite. 3,3-difluoro-2-phenylazetidine hydrochloride (C9H9F2N). Available at: [Link]

-

SpectraBase. p-Phenetidine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

PubChem. 3-Phenylazetidine | C9H11N | CID 28901586. Available at: [Link]

-

PubChem. 3-Fluoroazetidine | C3H6FN | CID 3603542. Available at: [Link]

-

Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 7(2): 000282. Available at: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

PubChem. 2-Phenylazetidine | C9H11N | CID 568971. Available at: [Link]

-

LCGC International. Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Available at: [Link]

-

PNAS. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

-

ResearchGate. Method development approaches for small-molecule analytes | Request PDF. Available at: [Link]

-

PubChem. N-Phenylazetidine | C9H11N | CID 137894. Available at: [Link]

-

PubChem. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428. Available at: [Link]

-

ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Available at: [Link]

-

NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

-

Spectrolab. Infrared Spectra of Controlled Substances. Available at: [Link]

-

ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Available at: [Link]

-

SpectraBase. 3-Benzyl-1-phenylazetidine-2,4-dione - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

PubChemLite. 3-phenylazetidine hydrochloride (C9H11N). Available at: [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

-

NIH. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

-

PubMed. Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide. Available at: [Link]

Sources

1H and 13C NMR of 3-Fluoro-3-phenylazetidine hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-3-phenylazetidine Hydrochloride

Introduction

This compound is a significant heterocyclic compound, often utilized as a rigid scaffold and building block in medicinal chemistry and drug development.[1] The incorporation of a fluorine atom and a strained azetidine ring imparts unique conformational and electronic properties to potential drug candidates. A thorough understanding of its structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for its elucidation.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As Senior Application Scientists, we aim to move beyond simple data reporting, focusing instead on the underlying principles and experimental rationale. We will dissect the complex interplay of structural features—the strained four-membered ring, the electronegative fluorine substituent, the aromatic phenyl group, and the protonated amine center—to build a predictive and interpretive framework for researchers in the field.

Core Principles: Deconstructing the Spectral Influences

The NMR spectra of this compound are a confluence of several structural and electronic effects. A logical analysis requires consideration of each component's contribution.

The Azetidinium Cation Core

The azetidine ring is a four-membered heterocycle exhibiting significant ring strain, which influences the hybridization and bond angles of its constituent atoms.[1][2] In the hydrochloride salt form, the nitrogen atom is protonated to form an azetidinium cation. This protonation has a profound impact on the NMR spectrum:

-

Inductive Deshielding: The positive charge on the nitrogen atom strongly withdraws electron density from the adjacent methylene (CH₂) groups (C2 and C4). This deshielding effect results in a significant downfield shift for both the protons and carbons at these positions compared to a neutral azetidine.[3]

-

N-H Proton Signal: The presence of the hydrochloride salt introduces an ammonium proton (N⁺-H). In aprotic polar solvents like DMSO-d₆, this proton is observable and typically appears as a broad singlet at a downfield chemical shift, often >9 ppm. Its position and broadness are influenced by hydrogen bonding with the solvent and the chloride counter-ion, as well as the rate of chemical exchange.[4]

The Phenyl Group Signature

The phenyl group introduces characteristic signals in the aromatic region of the NMR spectra.

-

¹H NMR: The five protons on the phenyl ring will resonate in the typical aromatic region, generally between 7.0 and 8.0 ppm.[5] Due to the asymmetry of the molecule, these protons are chemically non-equivalent and will present as a complex multiplet.

-

¹³C NMR: Aromatic carbons typically appear in the 125-150 ppm range.[6] Four distinct signals are expected: one for the ipso-carbon (attached to the azetidine ring), and one each for the ortho, meta, and para carbons.

The Dominant Influence of the Fluorine-19 Nucleus

The ¹⁹F nucleus is a cornerstone of this molecule's spectral character. Its intrinsic properties—a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it highly NMR-active and a potent coupling partner.[7]

-

Electronegativity: Fluorine's extreme electronegativity causes localized deshielding of adjacent nuclei, shifting their resonance signals downfield.[8]

-

Spin-Spin Coupling (J-coupling): The most critical feature is fluorine's propensity to couple with both protons and carbons through bonds. This coupling splits the signals of the coupled nuclei into multiplets, providing invaluable connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the nuclei.[9][10]

-

¹JCF (one-bond C-F): A very large coupling, typically in the range of 240-300 Hz.[11]

-

²JCF (two-bond C-F): A significant coupling, generally between 20-30 Hz.

-

²JHF (two-bond H-F): Geminal coupling between fluorine and protons on the same carbon is not present in this molecule but can be very large (40-60 Hz).[11]

-

³JHF (three-bond H-F): Vicinal coupling between fluorine and the protons on C2 and C4 is expected, with values typically ranging from 5-50 Hz.[7][11]

-

The molecular structure, with IUPAC and NMR numbering, is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

A self-validating protocol ensures reproducibility and accuracy. The following methodologies are recommended for acquiring high-quality NMR data for this compound.

Sample Preparation

The hydrochloride salt form necessitates the use of a polar deuterated solvent for dissolution. DMSO-d₆ is an excellent choice as it readily dissolves the salt and its residual water peak does not typically interfere with analyte signals.

Methodology:

-

Mass Determination: Accurately weigh 10-15 mg of this compound for ¹H NMR or 50-75 mg for ¹³C NMR.[12]

-

Solvent Transfer: Using a clean, dry pipette, transfer approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) into a high-quality 5 mm NMR tube (e.g., Norell or Wilmad).[13]

-

Dissolution: Add the weighed solid to the NMR tube. Cap the tube securely.

-

Homogenization: Gently vortex the sample for 30-60 seconds to ensure complete dissolution. A brief application of a warm water bath can aid solubility if needed. Visually inspect for any suspended particles.

-

Finalization: Once fully dissolved, transfer the tube to the NMR spectrometer's autosampler or manual insertion spinner.

NMR Data Acquisition

Data should be acquired on a modern NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[14]

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Parameters:

-

Pulse Program: zg30 (standard 30° pulse)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (power-gated proton decoupling)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 (or more, depending on concentration)

-

Decoupling: Standard proton decoupling. Note that this does not decouple fluorine; C-F couplings will be observed.[11]

Predicted Spectral Data and Interpretation

Based on the principles outlined, we can predict the key features of the ¹H and ¹³C NMR spectra. All chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

¹H NMR Spectrum Analysis

The proton spectrum is characterized by three main regions: the downfield N-H proton, the complex aromatic multiplet, and the highly coupled azetidine methylene signals.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Rationale |

| N⁺-H | 9.5 - 12.0 | br s | - | 1H | Protonated amine, deshielded and broadened by exchange and H-bonding. |

| Phenyl-H | 7.40 - 7.80 | m | - | 5H | Standard aromatic region for a monosubstituted benzene ring. |

| C2-H ₂, C4-H ₂ | 4.20 - 4.80 | m | ³JHF ≈ 15-25 Hz | 4H | Diastereotopic protons deshielded by N⁺. Complex multiplet due to geminal (H-H) and vicinal (H-F) coupling. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides a clear carbon count and reveals the through-bond C-F couplings, which are critical for unambiguous assignment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Signal Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (JCF) (Hz) | Rationale |

| C -ipso | 135 - 140 | d | ³JCF ≈ 5-10 Hz | Quaternary aromatic carbon, deshielded. |

| C -para | 130 - 133 | t (small) | ⁵JCF ≈ 1-3 Hz | Para aromatic carbon. |

| C -ortho | 128 - 130 | d | ⁴JCF ≈ 3-5 Hz | Ortho aromatic carbons. |

| C -meta | 126 - 128 | s (or small d) | ⁵JCF ≈ 1-2 Hz | Meta aromatic carbons. |

| C 3 | 90 - 100 | d | ¹JCF ≈ 245-260 Hz | Quaternary carbon bearing F and Phenyl. Large one-bond coupling is characteristic. |

| C 2, C 4 | 58 - 65 | d | ²JCF ≈ 20-25 Hz | Methylene carbons adjacent to N⁺, showing two-bond coupling to fluorine. |

The following diagram illustrates the most significant spin-spin coupling interactions expected in the molecule.

Caption: Key J-coupling interactions in 3-Fluoro-3-phenylazetidine.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, but their interpretation requires a systematic approach. The protonation of the azetidine nitrogen induces a strong deshielding effect on the α-carbons and protons. Simultaneously, the fluorine atom acts as a powerful spectroscopic probe, introducing characteristic C-F and H-F spin-spin couplings that are essential for assignment. The large one-bond ¹JCF coupling is an unmistakable identifier for the carbon atom bearing the fluorine, while the two-bond ²JCF and three-bond ³JHF couplings confirm the connectivity within the strained ring. By understanding these fundamental principles, researchers and drug development professionals can confidently utilize NMR spectroscopy to verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their downstream applications. For unequivocal assignment of all signals, particularly the diastereotopic protons and closely spaced aromatic carbons, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a complementary approach.

References

-

Multinuclear NMR - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . (n.d.). Wikipedia. [Link]

-

Dutter, B. F., et al. Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information . (n.d.). [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants . Progress in NMR Spectroscopy, 10, 83-756. [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps . (n.d.). Chemistry Steps. [Link]

-

Chemical shifts . (n.d.). [Link]

-

Can the salt form of my organic compound be determined using NMR? - ResearchGate . (2018). ResearchGate. [Link]

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH . (2021). National Center for Biotechnology Information. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University . (n.d.). Iowa State University. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. eclass.uoa.gr [eclass.uoa.gr]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-3-phenylazetidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Fluoro-3-phenylazetidine hydrochloride, a compound of significant interest in medicinal chemistry. As a small, polar molecule, its characterization by mass spectrometry requires careful consideration of sample preparation, ionization techniques, and chromatographic conditions. This document outlines detailed methodologies for both direct infusion and liquid chromatography-mass spectrometry (LC-MS) analysis, rooted in the principles of electrospray ionization (ESI). Furthermore, it delves into the predicted fragmentation pathways of the parent compound, offering insights into its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.

Introduction: The Analytical Significance of this compound

This compound is a substituted azetidine, a class of saturated heterocyclic compounds containing a four-membered ring with one nitrogen atom.[1] The presence of a phenyl group and a fluorine atom at the 3-position introduces unique physicochemical properties, making it a valuable building block in drug discovery.[1] Fluorine, in particular, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds prevalent in pharmaceuticals.[2][3]

Accurate mass determination and structural confirmation are critical quality attributes in the development of any active pharmaceutical ingredient (API). Mass spectrometry (MS) is an indispensable tool for providing this information with high sensitivity and specificity.[4][5][6] This guide will focus on electrospray ionization (ESI), a soft ionization technique well-suited for polar and thermally labile small molecules, making it the ideal choice for analyzing the hydrochloride salt of this compound.[4][6][7]

Foundational Knowledge: Chemical Properties

A thorough understanding of the analyte's properties is paramount for developing a successful MS method.

| Property | Value | Source |

| Molecular Formula | C9H11ClFN | [1][8] |

| Molecular Weight (HCl Salt) | 187.64 g/mol | [8] |

| Molecular Formula (Free Base) | C9H10FN | [1] |

| Monoisotopic Mass (Free Base) | 169.0797 g/mol | [1] |

| IUPAC Name | 3-fluoro-3-phenylazetidine;hydrochloride | [1] |

The compound is a hydrochloride salt, meaning it will readily dissociate in polar solvents to yield the protonated form of the azetidine, making it highly amenable to positive ion mode ESI.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a typical workflow for the mass spectrometric analysis of this compound.

Caption: Experimental workflow for MS analysis.

Sample Preparation Protocol

The hydrochloride salt structure dictates the use of polar solvents to ensure complete dissolution and ionization.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. This creates a stock solution of 1 mg/mL.

-

Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The addition of a small amount of acid (e.g., 0.1% formic acid) can further promote protonation but is often unnecessary for a hydrochloride salt.

-

Working Solution for LC-MS: Dilute the stock solution to a concentration suitable for the sensitivity of the LC-MS system, typically in the range of 0.1-1 µg/mL, using the initial mobile phase composition.

Causality: The use of a polar protic solvent mixture like methanol/water facilitates the dissolution of the salt and ensures the analyte is in its ionic form, which is essential for efficient ESI.

Direct Infusion ESI-MS for Rapid Analysis

Direct infusion is a valuable first step to confirm the molecular weight and optimize MS parameters.

Protocol:

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion mode.

-

Infusion: Infuse the working solution (1-10 µg/mL) into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

-

Parameter Optimization: Optimize key ESI source parameters, such as capillary voltage, cone voltage (or equivalent), and desolvation gas temperature and flow, to maximize the signal intensity of the [M+H]⁺ ion.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-300).

Expected Outcome: A prominent peak at m/z 170.0876, corresponding to the protonated free base ([C9H10FN + H]⁺).

LC-MS for Separation and Enhanced Sensitivity